(4Z)-3-methyl-4-(methylsulfanylmethylidene)-1,2-oxazol-5-one

Description

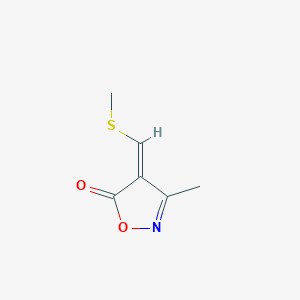

(4Z)-3-methyl-4-(methylsulfanylmethylidene)-1,2-oxazol-5-one is an organic compound belonging to the oxazole family This compound is characterized by its unique structure, which includes a five-membered ring containing both oxygen and nitrogen atoms The presence of a methylsulfanyl group and a methylidene group further distinguishes it from other oxazole derivatives

Properties

Molecular Formula |

C6H7NO2S |

|---|---|

Molecular Weight |

157.19 g/mol |

IUPAC Name |

(4Z)-3-methyl-4-(methylsulfanylmethylidene)-1,2-oxazol-5-one |

InChI |

InChI=1S/C6H7NO2S/c1-4-5(3-10-2)6(8)9-7-4/h3H,1-2H3/b5-3- |

InChI Key |

WLAILBVDEBCIRR-HYXAFXHYSA-N |

Isomeric SMILES |

CC\1=NOC(=O)/C1=C\SC |

Canonical SMILES |

CC1=NOC(=O)C1=CSC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4Z)-3-methyl-4-(methylsulfanylmethylidene)-1,2-oxazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-4-(methylsulfanyl)but-2-en-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxazole ring or the methylidene group, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where the methylsulfanyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced oxazole derivatives.

Substitution: Substituted oxazole derivatives with various functional groups.

Scientific Research Applications

(4Z)-3-methyl-4-(methylsulfanylmethylidene)-1,2-oxazol-5-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.

Medicine: It may exhibit pharmacological activities, such as antimicrobial or anticancer properties, which are being explored in preclinical studies.

Industry: The compound can be used in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (4Z)-3-methyl-4-(methylsulfanylmethylidene)-1,2-oxazol-5-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the oxazole ring and the methylsulfanyl group can influence its binding affinity and specificity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

- (4Z)-3-methyl-4-(methylsulfanylmethylidene)-1,2-oxazol-5-one

- 3-methyl-4-(methylsulfanyl)-1,2-oxazole

- 4-(methylsulfanyl)-1,2-oxazole

Comparison:

- Structural Differences: The presence of the methylidene group in this compound distinguishes it from other similar compounds.

- Reactivity: The methylidene group can influence the compound’s reactivity, making it more susceptible to certain chemical reactions.

- Applications: The unique structure of this compound may confer specific properties that are advantageous for particular applications, such as enhanced biological activity or improved material properties.

Biological Activity

(4Z)-3-methyl-4-(methylsulfanylmethylidene)-1,2-oxazol-5-one is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies where applicable.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₉NO₂S. It features a unique oxazolone ring structure that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉NO₂S |

| Molecular Weight | 171.22 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| LogP | -0.32 |

Biological Activity

Research indicates that this compound exhibits various biological activities, including antimicrobial, antifungal, and potential antitumor properties.

Antimicrobial Activity

A study conducted by researchers highlighted the compound's effectiveness against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound possesses significant antibacterial properties, particularly against Gram-negative bacteria.

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity. In vitro tests demonstrated inhibition of fungal growth in common strains such as Candida albicans and Aspergillus niger.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 32 |

| Aspergillus niger | 64 |

Antitumor Properties

Emerging evidence suggests that this compound may also possess antitumor properties. A case study involving human cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptosis in cancer cells.

Case Study:

In a laboratory experiment using HeLa cells (cervical cancer), treatment with varying concentrations of the compound showed a dose-dependent decrease in cell viability after 48 hours:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 80 |

| 25 | 65 |

| 50 | 45 |

The mechanisms underlying the biological activities of this compound are not fully elucidated but are believed to involve:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial cell wall synthesis.

- Disruption of Membrane Integrity: It could compromise the integrity of fungal cell membranes.

- Induction of Apoptosis: In tumor cells, it may activate apoptotic pathways leading to cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.